5-Hydroxy-2-aminoindane
Description
5-Hydroxy-2-aminoindane is a synthetic aminoindane derivative featuring a hydroxyl (-OH) group at the 5-position and an amine (-NH₂) group at the 2-position of the indane ring.
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-amino-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C9H11NO/c10-8-3-6-1-2-9(11)5-7(6)4-8/h1-2,5,8,11H,3-4,10H2 |
InChI Key |
CNMRLASNNLSRGL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminoindan-5-ol typically involves the reduction of 2-nitroindan-5-ol. The process begins with the nitration of indan-5-ol to form 2-nitroindan-5-ol, followed by catalytic hydrogenation to yield 2-Aminoindan-5-ol. Common catalysts used in this reduction include palladium on carbon (Pd/C) and platinum oxide (PtO2).
Industrial Production Methods: Industrial production of 2-Aminoindan-5-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-Aminoindan-5-ol.
Types of Reactions:
Oxidation: 2-Aminoindan-5-ol can undergo oxidation reactions to form corresponding quinones or imines. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form 2-aminoindan, especially under strong reducing conditions using agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Reagents such as halogens (e.g., bromine) and sulfonyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine), sulfonyl chlorides
Major Products Formed:
Oxidation: Quinones, imines
Reduction: 2-Aminoindan
Substitution: Halogenated or sulfonated derivatives
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound’s interactions with biological systems are studied to understand its effects on cellular processes.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in neuropharmacology.
Industry: It is used in the development of novel materials and as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Aminoindan-5-ol involves its interaction with monoamine transporters and receptors. It has been shown to affect the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This interaction can modulate synaptic transmission and influence various neurological pathways. The compound’s affinity for specific receptor subtypes, such as α2-adrenergic receptors, further contributes to its pharmacological profile.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Aminoindanes share a core indane scaffold but differ in substituent groups, which critically modulate their pharmacological effects. Below is a detailed comparison of 5-Hydroxy-2-aminoindane with key analogs:
Table 1: Structural and Pharmacological Comparison of this compound and Related Compounds
*Calculated based on molecular formula (C₉H₁₁NO).
Key Observations
Substituent Effects on Bioactivity: Polar Groups (e.g., -OH): The hydroxyl group in this compound likely enhances water solubility but may reduce blood-brain barrier (BBB) penetration compared to lipophilic analogs like 5-IAI (iodo) or MMAI (methoxy/methyl) . This could result in attenuated central effects. Halogenated Groups (e.g., -I in 5-IAI): Iodo substituents increase molecular weight and metabolic stability, prolonging duration of action . Methylenedioxy Groups (e.g., MDAI): These groups enhance serotonin release and selectivity, mimicking MDMA’s effects with reduced neurotoxicity .
In contrast, 5-IAI and MDAI act primarily as serotonin releasers, with MDAI showing higher selectivity for 5-HT systems over dopamine/norepinephrine .
Metabolism and Toxicity :
- Hydroxyl groups are prone to glucuronidation/sulfation, which may accelerate excretion and reduce toxicity compared to halogenated or methylated analogs .
- 5-IAI’s iodo group resists oxidative metabolism, contributing to its longer half-life but lower hepatotoxicity .
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